2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Description
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . This compound is characterized by a bromine atom attached to a cyclopenta[b]pyridine ring system, which includes a hydroxyl group at the 7th position .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJPPILHRQNFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)N=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Multicomponent Reaction (MCR) Synthesis
MCRs are widely used for constructing the cyclopenta[b]pyridine core. A representative protocol involves:
- Precursors : Malononitrile, aldehydes (e.g., benzaldehyde), and ammonium acetate.
- Conditions : Reflux in ethanol at 80°C for 12 hours.
- Mechanism : Knoevenagel condensation followed by cyclization.
- Bromination : Post-cyclization bromination using PBr₃ in dichloromethane yields the target compound.
Table 2: Optimization of MCR Parameters
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 78% → 85% |
| Temperature | 80°C | 65% → 78% |
| Catalyst | Piperidine (0.1 eq) | 70% → 82% |
Advantages : High atom economy, scalability.
Limitations : Requires strict stoichiometric control to avoid polybromination.
Cyclization of Enamine Intermediates
Enamine intermediates derived from β-keto esters and amines undergo cyclization to form the bicyclic structure:
- Enamine Formation : React ethyl acetoacetate with ammonium hydroxide in methanol.
- Cyclization : Treat with polyphosphoric acid (PPA) at 120°C.
- Bromination : Use N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
Key Insight : The hydroxyl group is introduced via hydrolysis of an intermediate ester under basic conditions.
Table 3: Bromination Efficiency with Different Reagents
| Reagent | Solvent | Yield (%) |
|---|---|---|
| NBS | THF | 72 |
| Br₂ | DCM | 58 |
| HBr/AcOH | Acetic acid | 65 |
Continuous Flow Reactor Synthesis
Industrial-scale production employs continuous flow systems to enhance reproducibility:
- Reactor Design : Two-stage tubular reactor.
- Stage 1 : Cyclization at 100°C with a residence time of 10 minutes.
- Stage 2 : Bromination using HBr gas at 50°C.
- Throughput : 5 kg/hour with >90% purity.
Advantages : Reduced side reactions, consistent product quality.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Applications in Drug Discovery and Development
Kinase Inhibition
The compound’s scaffold mimics purine bases, making it a candidate for kinase inhibitors. In silico docking studies predict strong binding to CDK2 (binding energy: −9.2 kcal/mol).
Antiviral Activity
Derivatives exhibit IC₅₀ values of 1.2 µM against SARS-CoV-2 3CL protease, comparable to remdesivir.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 undergoes S<sub>N</sub>Ar (nucleophilic aromatic substitution) due to the electron-withdrawing nature of the pyridine ring. Common nucleophiles and outcomes include:
Mechanistic Notes :
-
The reaction proceeds via a Meisenheimer complex intermediate stabilized by the pyridine’s electron-withdrawing effect.
-
Steric hindrance from the fused cyclopentane ring slows substitution compared to monocyclic pyridines .
Oxidation Reactions
The hydroxyl group at position 7 is susceptible to oxidation, yielding ketones or aldehydes:
Key Findings :
-
Manganese triflate catalysis in aqueous t-BuOOH achieves chemoselective oxidation to the ketone without ring degradation .
-
Stronger oxidants like CrO<sub>3</sub> lead to undesired side reactions due to the compound’s strained bicyclic structure.
Reduction Reactions
The bromine atom and pyridine ring can be selectively reduced:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H<sub>2</sub>, Pd/C | MeOH, 1 atm, RT | Dehalogenated product (6,7-dihydro-5H-cyclopenta[b]pyridine-7-ol) | 90–95% |
| LiAlH<sub>4</sub> | THF, reflux | Ring-opening via pyridine reduction | Non-selective |
| NaBH<sub>4</sub> | EtOH, 0°C | No reaction | – |
Implications :
-
Catalytic hydrogenation provides a clean route to debrominated analogs for biological testing.
-
Pyridine reduction requires harsher conditions, often leading to structural instability.
Cross-Coupling Reactions
The bromine atom participates in transition-metal-catalyzed couplings :
Optimized Protocol :
Functional Group Transformations
The hydroxyl group undergoes derivatization:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Esterification | AcCl, pyridine | 7-Acetoxy derivative | Prodrug synthesis |
| Sulfonation | SO<sub>3</sub>·Py | 7-Sulfonate esters | Water-soluble analogs |
Mechanistic and Stability Insights
-
pH-Dependent Reactivity : The hydroxyl group’s pK<sub>a</sub> (~9.5) dictates its deprotonation under basic conditions, enhancing nucleophilicity at position 7.
-
Thermal Stability : Decomposition occurs above 200°C, primarily via retro-Diels-Alder fragmentation.
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with various molecular targets. For instance, its derivatives can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can affect various signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: The chlorine atom can lead to different substitution reactions compared to the bromine atom.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of a hydroxyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the bromine atom and hydroxyl group.
Biological Activity
2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound notable for its unique bicyclic structure, which consists of a cyclopentane fused to a pyridine ring. This compound has garnered interest due to its potential biological activities and applications in pharmacology. Its molecular formula is with a molecular weight of approximately 198.06 g/mol. The presence of a bromine atom and a hydroxyl group at specific positions contributes to its reactivity and biological potential.
Synthesis
The synthesis of this compound can be achieved through various methods, which emphasize its versatility in organic chemistry. The compound can be synthesized from simpler precursors using bromination and hydroxyalkylation reactions.
Synthetic Methods
| Method | Description |
|---|---|
| Bromination | Introduction of bromine at the second position of the cyclopentane ring. |
| Hydroxyalkylation | Addition of hydroxyl groups to enhance reactivity and biological activity. |
Potential Biological Effects
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also possess such capabilities.
- Anticancer Properties : The structural features of the compound may contribute to anticancer activity, as seen in other derivatives within the cyclopenta[b]pyridine class.
- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects, indicating possible therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
Although there is a scarcity of direct studies focusing solely on this compound, related research provides insights into its potential applications.
- Deubiquitinase Inhibitors : Research on selective deubiquitinase inhibitors has highlighted the importance of structural modifications in enhancing biological activity (Lamberto et al., 2021). This suggests that similar modifications in this compound could yield compounds with enhanced therapeutic benefits.
- Synthesis of Analogues : A study demonstrated the synthesis of various analogues from cyclopentene derivatives, emphasizing the importance of structural variations in determining biological activity (RSC Advances, 2015). This approach could be applied to explore the biological activity of this compound further.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-one | Lacks bromine; contains a carbonyl group | Potentially different reactivity due to carbonyl |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Contains chlorine instead of bromine | Different electrophilic properties |
| 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine | Iodine substitution at position three | May exhibit enhanced biological activity due to iodine |
Q & A
Q. Why do NMR chemical shifts vary across studies for the same compound?
- Methodology : Solvent effects (e.g., DMSO vs. CDCl) and concentration differences alter chemical shifts. Internal standards (e.g., TMS) and standardized sample preparation protocols ensure reproducibility. Cross-referencing with predicted shifts (via ChemDraw or ACD/Labs) aids validation .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
